molecular formula C13H15BrClNO B5539219 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B5539219
M. Wt: 316.62 g/mol
InChI Key: IOVWEHVLCBPVRC-UHFFFAOYSA-N
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Description

1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-bromo-2-methylphenyl group and an N-methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrofuran derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.ClH/c1-9-7-10(14)3-5-12(9)13-6-4-11(16-13)8-15-2;/h3-7,15H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWEHVLCBPVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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